molecular formula C25H26N2O4S B10875908 ethyl 5-(N,N-dimethyl-beta-alanyl)-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

ethyl 5-(N,N-dimethyl-beta-alanyl)-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B10875908
M. Wt: 450.6 g/mol
InChI Key: QQVMIGFRYFWUOC-UHFFFAOYSA-N
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Description

ETHYL 2-(BENZOYLAMINO)-5-[3-(DIMETHYLAMINO)PROPANOYL]-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes benzoylamino, dimethylamino, and thiophene carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(BENZOYLAMINO)-5-[3-(DIMETHYLAMINO)PROPANOYL]-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzoyl chloride with an amine to form a benzoylamino intermediate. This intermediate is then reacted with ethyl thiophene carboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally friendly reagents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(BENZOYLAMINO)-5-[3-(DIMETHYLAMINO)PROPANOYL]-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 2-(BENZOYLAMINO)-5-[3-(DIMETHYLAMINO)PROPANOYL]-4-PHENYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(BENZOYLAMINO)-5-[3-(DIMETHYLAMINO)PROPANOYL]-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoylamino and thiophene derivatives, such as:

Uniqueness

ETHYL 2-(BENZOYLAMINO)-5-[3-(DIMETHYLAMINO)PROPANOYL]-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 2-benzamido-5-[3-(dimethylamino)propanoyl]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H26N2O4S/c1-4-31-25(30)21-20(17-11-7-5-8-12-17)22(19(28)15-16-27(2)3)32-24(21)26-23(29)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3,(H,26,29)

InChI Key

QQVMIGFRYFWUOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)CCN(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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